Physicochemical Profile of Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate: A Predictive and Experimental Guide
Physicochemical Profile of Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate: A Predictive and Experimental Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate is a novel derivative of the well-established piperidine scaffold, a privileged structure in modern medicinal chemistry. While extensive data on its parent amine, ethyl piperidine-4-carboxylate, is available, the title compound remains largely uncharacterized in public literature. This technical guide provides a comprehensive framework for understanding, synthesizing, and characterizing its physicochemical properties. We present a predictive analysis based on its structural components—the ethyl piperidine-4-carboxylate core and the N-cyclohexylcarbonyl substituent—and furnish detailed, field-proven experimental protocols for the empirical determination of its key parameters. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to fully evaluate this compound for potential applications.
Introduction: The Rationale for Investigation
The piperidine ring is a cornerstone of pharmaceutical design, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1] The modification of the piperidine nitrogen is a common strategy to modulate a compound's activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of a cyclohexylcarbonyl group to the ethyl piperidine-4-carboxylate core is expected to significantly alter its physicochemical nature.
Specifically, this N-acylation accomplishes two critical transformations:
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Neutralization of Basicity: The amide bond formation removes the basic character of the piperidine nitrogen (pKa ≈ 9.8 for the parent amine), transforming it into a neutral, non-ionizable entity under physiological pH.[2][3] This has profound implications for solubility, membrane permeability, and potential off-target interactions (e.g., hERG channel binding).
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Increased Lipophilicity: The addition of the bulky, nonpolar cyclohexyl moiety will substantially increase the molecule's lipophilicity (fat-solubility), as measured by its partition coefficient (LogP). This directly influences its ability to cross biological membranes, its volume of distribution, and its potential for metabolic transformation.
Given the absence of empirical data, this guide provides the necessary protocols to bridge the knowledge gap, starting with a robust synthetic route.
Synthesis and Purification
The most direct and reliable method for preparing Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate is via the N-acylation of its parent amine with cyclohexanecarbonyl chloride. This is a standard Schotten-Baumann reaction, which is highly efficient for forming amide bonds.
Proposed Synthetic Workflow
The synthesis involves the reaction of commercially available starting materials, followed by a standard aqueous workup and purification by column chromatography.
Caption: Synthetic workflow for Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate.
Detailed Experimental Protocol
Materials:
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Ethyl piperidine-4-carboxylate (1.0 eq)
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Cyclohexanecarbonyl chloride (1.1 eq)
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Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated aqueous Sodium Bicarbonate (NaHCO3)
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Brine (saturated aqueous NaCl)
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Anhydrous Sodium Sulfate (Na2SO4)
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Silica gel (for chromatography)
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add Ethyl piperidine-4-carboxylate (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0°C in an ice bath.
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Addition of Reagents: Add triethylamine (1.5 eq) to the stirred solution. Subsequently, add cyclohexanecarbonyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
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Causality Note: The base (triethylamine) is crucial to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion and preventing the formation of the amine hydrochloride salt.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
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Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO3 (to remove residual acid), and brine (to reduce the solubility of organic material in the aqueous layer).
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Isolation: Dry the separated organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford the pure title compound.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Physicochemical Properties: Prediction and Experimental Determination
The following section details the key physicochemical properties relevant to drug discovery and development. For each, a predicted value is provided based on structural analysis, followed by a detailed protocol for its empirical measurement.
Molecular and Structural Properties
| Property | Predicted/Calculated Value | Source/Method |
| Molecular Formula | C₁₅H₂₅NO₃ | - |
| Molecular Weight | 267.36 g/mol | - |
| Appearance | Colorless oil or white solid | Prediction based on similar structures |
Lipophilicity (LogP)
Lipophilicity is a critical determinant of a drug's pharmacokinetic profile. The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases (typically octan-1-ol and water) at equilibrium.
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Predicted Value (cLogP): ~3.0 - 3.5.
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Rationale: The parent amine, ethyl piperidine-4-carboxylate, has a LogP of 1.15.[2] The addition of the cyclohexylcarbonyl group, a large, greasy moiety, is expected to increase the LogP by approximately 2.0-2.5 units.
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Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
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Preparation: Prepare a stock solution of the compound in octan-1-ol. Prepare octan-1-ol saturated with water and water saturated with octan-1-ol.
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Partitioning: In a centrifuge tube, combine a precise volume of the octan-1-ol stock solution with the water-saturated octan-1-ol and the octan-1-ol-saturated water.
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Equilibration: Shake the mixture vigorously for 20-30 minutes at a constant temperature (e.g., 25°C).
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Causality Note: Vigorous shaking ensures that equilibrium is reached, which is the foundational assumption of the measurement. Constant temperature is vital as partitioning is temperature-dependent.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from both the octan-1-ol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
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Aqueous Solubility
Solubility is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development.
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Predicted Value: Low to moderate solubility.
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Rationale: The high predicted LogP and the neutral, non-ionizable nature of the molecule suggest that its solubility will be primarily dictated by its crystal lattice energy (if solid) and its ability to form hydrogen bonds. The ester and amide carbonyls can act as hydrogen bond acceptors, but the overall molecule is large and hydrophobic.
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Experimental Protocol: Equilibrium Shake-Flask Method (Thermodynamic Solubility)
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Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
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Causality Note: Using excess solid ensures that a saturated solution is formed, allowing for the determination of the true thermodynamic solubility limit. A buffer at physiological pH is used to mimic biological conditions.
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-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
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Sample Processing: After equilibration, filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
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Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
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Acidity/Basicity (pKa)
The pKa value determines the ionization state of a molecule at a given pH, which influences solubility, permeability, and receptor binding.
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Predicted Value: Not applicable (neutral compound).
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Rationale: The piperidine nitrogen is part of an amide linkage. Amides are generally considered neutral and do not exhibit significant basicity or acidity within the physiological pH range. The pKa of the conjugate acid of an amide is typically well below 0, meaning it is not protonated in aqueous solution.
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Experimental Verification Protocol: Potentiometric Titration
While no pKa is expected, this protocol can be used for formal verification.
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Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
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Titration: Titrate the solution with a standardized solution of HCl. Separately, titrate the solution with a standardized solution of NaOH.
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Data Analysis: Plot the pH of the solution versus the volume of titrant added. The absence of any inflection point in the pH curve between pH 2 and 12 confirms the compound is neutral in this range.
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Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation and serves as a reference for future identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a triplet and quartet for the ethyl ester group, complex multiplets for the piperidine and cyclohexyl rings, and a downfield shift for the protons adjacent to the amide nitrogen and ester carbonyl.
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¹³C NMR: Expected signals would include two carbonyl carbons (amide and ester) around 170-175 ppm, and a series of aliphatic signals for the piperidine and cyclohexyl rings.
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Mass Spectrometry (MS):
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High-Resolution MS (HRMS): This will provide the exact mass of the molecular ion ([M+H]⁺), confirming the elemental composition (C₁₅H₂₅NO₃). Expected m/z for [M+H]⁺ = 268.1856.
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Infrared (IR) Spectroscopy:
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Strong absorbance peaks are expected for the C=O stretching of the amide (approx. 1640-1660 cm⁻¹) and the ester (approx. 1730-1750 cm⁻¹). The absence of an N-H stretch (around 3300 cm⁻¹) confirms the N-acylation.[4]
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Caption: Workflow for the comprehensive characterization of the title compound.
Conclusion
Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate represents a molecule of interest at the intersection of established scaffolds and property-modulating substituents. While empirical data is currently lacking, this guide establishes a robust framework for its investigation. By combining predictive analysis with detailed, validated experimental protocols, researchers can efficiently synthesize and characterize this compound. The provided methodologies for determining lipophilicity, solubility, and other key parameters are fundamental to assessing its potential as a building block in drug discovery programs, enabling a data-driven approach to the design of next-generation therapeutics.
References
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PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
LookChem. (2024). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]
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ResearchGate. (2015). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]
Sources
- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 2. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 3. Ethyl 4-piperidinecarboxylate|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
